![molecular formula C15H11FN4O3 B5773184 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-PHENOXY-1H-1,2,4-TRIAZOLE](/img/structure/B5773184.png)
1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-PHENOXY-1H-1,2,4-TRIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the triazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Incorporation of the Fluorophenylmethyl Group: This step involves the reaction of the triazole derivative with a fluorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents and palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Phenol, leaving groups like halides.
Coupling: Boron reagents, palladium catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also bind to enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenyl-1H-1,2,4-triazole: Similar structure but lacks the phenoxy group.
1-[(2-Fluorophenyl)methyl]-3-amino-5-phenoxy-1H-1,2,4-triazole: Contains an amino group instead of a nitro group.
1-[(2-Fluorophenyl)methyl]-3-nitro-5-methoxy-1H-1,2,4-triazole: Contains a methoxy group instead of a phenoxy group.
Uniqueness
1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the triazole ring enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-13-9-5-4-6-11(13)10-19-15(17-14(18-19)20(21)22)23-12-7-2-1-3-8-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNBDGNTVRABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
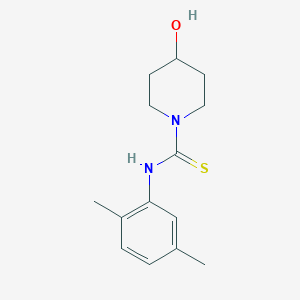
![6-benzyl-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5773123.png)
![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
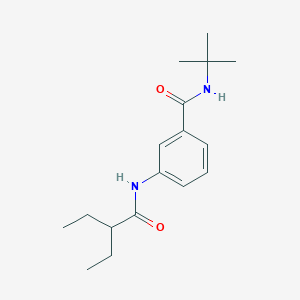
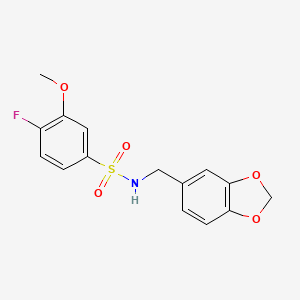
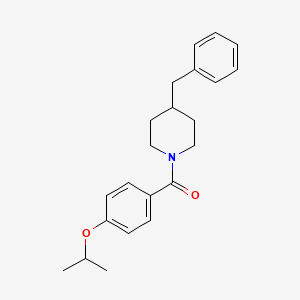
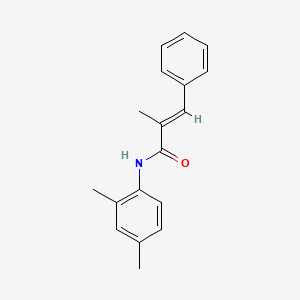
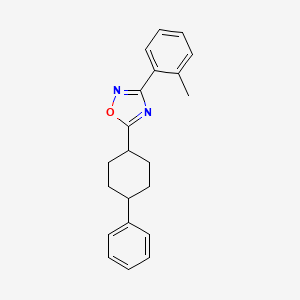
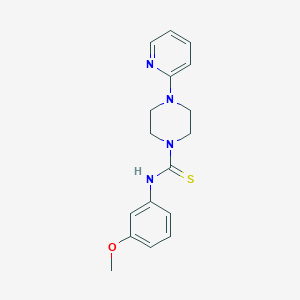
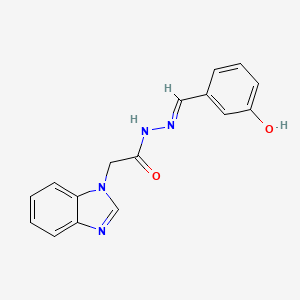
![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
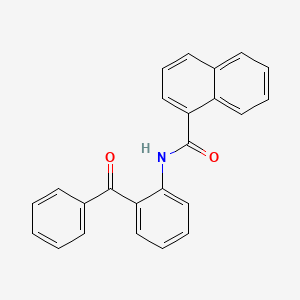
![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)
